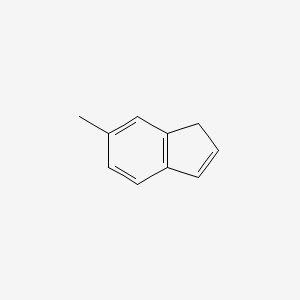

6-Methyl-1H-indene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-8-5-6-9-3-2-4-10(9)7-8/h2-3,5-7H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGBUHPGSPCSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174083 | |

| Record name | 6-Methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20232-11-5 | |

| Record name | 6-Methylindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20232-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylindene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020232115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLINDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU2J0KCR92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 6 Methyl 1h Indene and Its Analogues

Radical-Mediated Formation Pathways

A significant area of research has been the formation of 6-Methyl-1H-indene through the reactions of the para-tolyl radical with C3 hydrocarbons, specifically allene (B1206475) and methylacetylene. These reactions are characterized by their indirect scattering dynamics and the formation of complex intermediates.

The reactions between the para-tolyl radical (C₆H₄CH₃) and both allene (H₂CCCH₂) and methylacetylene (HCCCH₃) have been extensively studied under single-collision conditions osti.govosti.govresearchgate.netuhmreactiondynamics.org. These bimolecular reactions are significant for understanding how alkyl-substituted PAHs are formed from smaller precursors.

Reaction Products: Under single-collision conditions, these reactions predominantly yield bicyclic polycyclic aromatic hydrocarbons, specifically this compound (p1) and its isomer, 5-Methyl-1H-indene (p2) osti.govosti.govresearchgate.net. In both reaction systems, these methyl-indene isomers are formed at fractions of at least 85% osti.govosti.govresearchgate.net. In the case of the para-tolyl radical reacting with methylacetylene, a third isomer, 1-methyl-4-(1-propynyl)benzene, has also been identified at lower levels (5–10%) osti.govosti.govresearchgate.net.

Crossed molecular beam techniques have been instrumental in dissecting the reaction dynamics and product distributions osti.govosti.govresearchgate.netuhmreactiondynamics.orgacs.orgacs.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.net. These experiments involve intersecting supersonic beams of the reactant species (para-tolyl radical and either allene or methylacetylene) under vacuum.

Experimental Setup: The para-tolyl radical is typically generated by photodissociation of helium-seeded para-chlorotoluene osti.gov. The reactions are carried out at well-defined collision energies osti.govosti.govresearchgate.net.

Observational Data: Laboratory angular distributions from these experiments generally span approximately 20° in the scattering plane, indicative of indirect reaction dynamics osti.govosti.govresearchgate.net. The center-of-mass angular flux distribution (T(θ)) often exhibits a forward–backward symmetry, suggesting geometric constraints on the decomposing intermediate complexes osti.govosti.gov.

The collision energy plays a critical role in shaping the reaction dynamics and product formation.

Energy Dependence: At the investigated collision energies (44–48 kJ mol⁻¹), the center-of-mass translational energy distribution shows a pronounced maximum between 20 and 30 kJ mol⁻¹ osti.govosti.gov. This observation implies that the decomposition of the intermediate collision complexes leading to the final products likely involves tight exit transition states osti.govosti.gov. The indirect nature of the scattering dynamics suggests that the reaction proceeds through a multi-step process involving the formation and subsequent fragmentation of a relatively long-lived intermediate complex osti.govosti.govresearchgate.net.

To gain deeper insights into the reaction pathways, studies have employed partially deuterated reactants osti.govosti.govresearchgate.net.

Isotopic Labeling: Experiments using deuterated allene (allene-d₄), methylacetylene (methylacetylene-d₄), and para-tolyl radical (para-tolyl-d₇) have been crucial osti.govosti.govresearchgate.net. These studies have confirmed that the formation of this compound and 5-Methyl-1H-indene often proceeds via a pathway involving the loss of an atomic deuterium (B1214612) (or hydrogen) from the intermediate complex osti.gov. The use of deuterium labeling allows for the tracing of specific atoms through the reaction mechanism, providing definitive evidence for proposed reaction sequences and intermediate structures osti.govosti.govresearchgate.net.

The formation of this compound from the para-tolyl radical and simple unsaturated hydrocarbons is directly relevant to the broader mechanisms of PAH growth, particularly in environments like combustion systems and the interstellar medium osti.govuhmreactiondynamics.orgresearchgate.net.

Precursor Role: The para-tolyl radical, by reacting with unsaturated molecules like allene and methylacetylene, acts as a building block that can lead to the formation of alkyl-substituted PAHs osti.gov. These reactions contribute to the molecular mass growth processes necessary for the transition from smaller molecules to larger, more complex PAH structures researchgate.net. Understanding these reactions helps in modeling PAH formation pathways and identifying key intermediates in atmospheric and combustion chemistry osti.govuhmreactiondynamics.org.

Formation from Para-Tolyl Radical and C3 Hydrocarbons (Allene and Methylacetylene)

Influence of Collision Energy and Reaction Dynamics

Catalytic Cyclization and Annulation Strategies

While extensive research has been conducted on the radical-mediated formation of this compound, the provided literature primarily focuses on crossed molecular beam experiments and theoretical calculations for elucidating reaction mechanisms. Specific details regarding catalytic cyclization or annulation strategies for the direct synthesis of this compound were not prominently featured in the reviewed sources. The emphasis remains on understanding the fundamental gas-phase reaction dynamics of radical species with unsaturated hydrocarbons.

Data Summary of Key Reactions

The following table summarizes the primary findings regarding the formation of this compound and its isomers from the reactions of the para-tolyl radical with allene and methylacetylene.

| Reaction System | Primary Products | Major Product Yield/Fraction | Collision Energy (kJ mol⁻¹) | Mechanism Type | Reaction Exoergicity (kJ mol⁻¹) |

| p-Tolyl radical + Allene | This compound, 5-Methyl-1H-indene | ≥ 85% | 44–48 | Indirect, complex formation, D atom loss | 149 ± 28 |

| p-Tolyl radical + Methylacetylene | This compound, 5-Methyl-1H-indene | ≥ 85% | 44–48 | Indirect, complex formation, D atom loss | 149 ± 28 |

| p-Tolyl radical + Methylacetylene | 1-methyl-4-(1-propynyl)benzene (minor isomer) | 5–10% | 44–48 | Indirect, complex formation, D atom loss | 149 ± 28 |

Compound List

this compound

5-Methyl-1H-indene

Para-tolyl radical

Allene

Methylacetylene

1-methyl-4-(1-propynyl)benzene

Elucidation of Reaction Mechanisms and Kinetic Profiles

Gas-Phase Reaction Kinetics and Dynamics

The gas-phase behavior of 6-Methyl-1H-indene is characterized by its formation mechanisms, kinetic parameters, and unimolecular processes.

Detailed Reaction Pathways and Potential Energy Surfaces for this compound Formation

This compound is formed in the gas phase through complex reaction pathways involving radical additions and subsequent isomerizations. Studies have shown that the reactions of the p-tolyl radical with allene (B1206475) and methylacetylene are significant routes to both this compound and its isomer, 5-Methyl-1H-indene rsc.org. These reactions proceed via indirect scattering dynamics, involving the formation of collision complexes that isomerize through hydrogen shifts and ring closures. Computational studies, including ab initio calculations and Rice-Ramsperger-Kassel-Marcus (RRKM) theory, have been employed to map out these potential energy surfaces (PES) researchgate.net. For instance, the reaction of p-tolyl with allene-d4 and methylacetylene-d4 can lead to the formation of a C₁₀H₇D₃ collision complex, which subsequently fragments to yield methylindenes and atomic deuterium (B1214612) rsc.org. The calculated reaction exoergicity for these processes is approximately 149 ± 28 kJ mol⁻¹, aligning well with computational predictions . Intermediate species, such as a bicyclic structure, are pivotal in directing the reaction towards the formation of this compound and 5-Methyl-1H-indene, with these isomers constituting at least 85% of the products under single-collision conditions rsc.orgresearchgate.net.

Rate Constant Determination and Temperature Dependence

While specific rate constants and their temperature dependencies for this compound itself are not extensively detailed in the provided search results, studies on related indene (B144670) formations offer insights. For example, the formation of indene from the reaction of phenyl radicals with allene and methylacetylene involves complex mechanisms where temperature and pressure play crucial roles in determining product distributions acs.orgresearchgate.netacs.org. Master equation simulations are used to determine energy-dependent rate constants for unimolecular reaction steps, providing insights into how temperature influences reaction outcomes nih.gov. The calculated exit barriers for the formation of this compound from intermediates like i10 are reported to be around 18-19 kJ mol⁻¹, correlating with experimental observations of deuterium loss .

Unimolecular Decomposition and Isomerization Processes

This compound, like other indene derivatives, can undergo unimolecular decomposition and isomerization processes, particularly under combustion conditions. Studies on related methylindenes suggest that thermal decomposition can involve hydrogen atom loss, leading to the formation of methylindenyl radicals researchgate.net. The potential energy surface for these processes dictates the pathways and products. For instance, in the thermal decomposition of naphthyl radicals, the formation of 1-indenyl and indene, along with intermediates like 1-methylindene (B165137) and 1-methylene-1H-indene, has been observed, highlighting isomerization and decomposition mechanisms such as α-scission and β-scission researchgate.net. Related research on indene itself indicates that it can convert to benzofulvene or naphthalene (B1677914) via activation by H atom abstraction and methyl substitution, followed by isomerization and decomposition of the resulting 1-methylindenyl radical researchgate.net.

Condensed-Phase Reaction Mechanisms

In condensed phases, this compound's reactivity is explored through catalyzed reactions and its susceptibility to electrophilic and nucleophilic attacks.

Catalyzed Reactions Involving this compound

While direct examples of catalyzed reactions specifically involving this compound in condensed phases are not explicitly detailed in the provided snippets, general trends for indene derivatives can be inferred. For example, the synthesis of functionalized indenes can be achieved through a two-step process involving nucleophilic addition followed by electrocyclization catalyzed by Lewis acids researchgate.net. Indole derivatives, which share structural similarities with indenes, have been studied for their potential as antiviral agents, with their reactivity often exploited in medicinal chemistry synthesis smolecule.comwikipedia.org.

Studies on Electrophilic and Nucleophilic Reactivity of the this compound System

The indene system, including methylated derivatives like this compound, is susceptible to electrophilic and nucleophilic reactions due to its conjugated π system and the presence of reactive sites. Electrophilic aromatic substitution is a characteristic reaction of aromatic systems, where an electrophile replaces a hydrogen atom on the ring byjus.comsavemyexams.commasterorganicchemistry.comlibretexts.org. The mechanism typically involves the generation of an electrophile, its attack on the aromatic ring to form a carbocation intermediate (sigma complex or arenium ion), and subsequent deprotonation to restore aromaticity byjus.commasterorganicchemistry.com. The methyl group at the 6-position can influence the regioselectivity and rate of these reactions, often directing electrophilic attack to ortho and para positions relative to itself due to its electron-donating nature libretexts.org. Nucleophilic addition reactions can occur at the carbonyl group if present in substituted indenes, or through attack on the π system under specific conditions researchgate.netontosight.aiambeed.com. For example, the aldehyde group in 3-chloro-6-methyl-1H-indene-2-carbaldehyde makes it reactive towards nucleophilic addition reactions ontosight.ai.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful means to elucidate the fundamental properties of molecules like 6-Methyl-1H-indene, including its electronic distribution and energy content.

Density Functional Theory (DFT) is a widely utilized computational method for determining the electronic structure and energetics of molecules. DFT methods approximate the exchange-correlation energy, allowing for efficient calculation of molecular properties. Studies involving indene (B144670) derivatives, including methyl-substituted ones, have employed DFT to map potential energy surfaces, identify transition states, and calculate reaction energies researchgate.netresearchgate.net. For instance, DFT calculations, often in conjunction with basis sets like 6-31G(d) or 6-311+G(d,p), have been used to characterize reaction pathways and intermediates in the formation of indene and its derivatives researchgate.netacs.org. These calculations provide insights into electron density distribution, molecular orbital energies, and bond strengths, which are fundamental to understanding the molecule's chemical behavior. While specific DFT studies focusing solely on the electronic structure and energetics of this compound are not extensively detailed in the provided search results, the application of DFT to similar indene systems suggests its utility in characterizing its electronic properties and relative stability compared to its isomers rsc.orgosti.gov.

For higher accuracy in thermochemical predictions, ab initio methods and composite methods are often employed. These methods, such as Coupled Cluster (CC) or Quadratic Configuration Interaction with Single and Double Excitations (QCISD(T)), and composite methods like G3, G4, or CBS-QB3, offer more rigorous treatments of electron correlation and are known for their ability to provide highly accurate thermochemical data, including enthalpies of formation and reaction barriers acs.orgrsc.orgresearchgate.netnih.govacs.orgacs.orgaip.org. For example, the G3(MP2)//B3LYP composite method has been used to calculate gas-phase standard enthalpies of formation for various methylanthranilate isomers, demonstrating its applicability to substituted aromatic systems nih.govmdpi.com. Studies on indene formation mechanisms have also utilized G3(MP2,CC) calculations to investigate potential energy surfaces and transition states, providing accurate thermochemical data for reaction pathways acs.orguoa.gr. While direct ab initio thermochemical data for this compound is not explicitly detailed, these methods are standard for obtaining reliable energetic parameters for such organic molecules. The G4 and G4(MP2) methods, for instance, are noted for their accuracy in predicting thermochemical properties across a range of chemical systems aip.org.

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Mechanistic Modeling and Potential Energy Surface Mapping

Understanding the detailed steps and energy landscape of chemical transformations involving this compound is crucial. Mechanistic modeling and potential energy surface (PES) mapping provide these insights.

Computational methods, particularly DFT, are instrumental in identifying and characterizing transition states (TS) and reaction intermediates. These stationary points on the PES are critical for understanding reaction mechanisms. Studies on indene formation, for instance, have used DFT to map out reaction pathways, identifying key intermediates and transition states involved in the cyclization and rearrangement processes researchgate.netacs.orgacs.orgacs.orguoa.gr. For reactions involving radicals and unsaturated hydrocarbons, such as those leading to methylindenes, DFT calculations have been employed to determine the energies of entrance transition states and chemically activated intermediates acs.orgrsc.orgacs.orgrsc.orgresearchgate.net. These calculations help elucidate how reactants transform into products, pinpointing the rate-determining steps and identifying transient species. For example, the reaction of p-tolyl radicals with allene (B1206475) and methylacetylene has been studied using DFT to map the PES, identifying intermediates and transition states leading to the formation of this compound and its isomers rsc.orgosti.govrsc.orgresearchgate.net.

Intrinsic Reaction Coordinate (IRC) analysis is a vital tool for confirming the connectivity between a characterized transition state and the corresponding reactant and product minima on the potential energy surface missouri.edufaccts.de. By tracing the reaction path downhill from the transition state, IRC calculations validate that the identified TS indeed connects the correct reactants and products. This method has been applied in studies of indene formation mechanisms, where IRC calculations have been used to confirm the pathways connecting transition states to stable intermediates or products acs.orguoa.gr. For instance, IRC calculations at the B3LYP/6-311+G(d,p) level of theory have been used to identify transition states and analyze reaction pathways in the formation of ethynyl-substituted indenes .

Characterization of Transition States and Reaction Intermediates

Kinetic Modeling and Rate Theory Calculations

Kinetic modeling, often employing Transition State Theory (TST) and its extensions like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, is used to calculate rate constants and activation energies for chemical reactions. These calculations are essential for predicting reaction rates under various conditions. Studies involving indene formation have utilized RRKM modeling in conjunction with quantum chemical calculations to predict product distributions and reaction rates rsc.orgacs.orgrsc.orgresearchgate.netosti.govosti.gov. For example, the reactions of p-tolyl radicals with allene and methylacetylene have been analyzed using RRKM theory to understand the formation of this compound and its isomers under single collision conditions rsc.orgrsc.orgresearchgate.net. These models help in understanding how temperature, pressure, and collision energy influence reaction outcomes, providing insights into complex chemical processes such as combustion and astrochemistry rsc.orgacs.orguoa.grosti.govacs.org.

Compound Name Table

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C₁₀H₁₀ | 130.19 | N/A |

| Indene | C₉H₈ | 116.16 | 95-13-6 |

| 1-Methylindene (B165137) | C₁₀H₁₀ | 130.19 | 767-59-9 |

| 2-Methylindene | C₁₀H₁₀ | 130.19 | 206-34-8 |

| 3-Methylindene | C₁₀H₁₀ | 130.19 | 17057-44-0 |

| p-Tolyl radical | C₇H₇ | 91.13 | N/A |

| Phenyl radical | C₆H₅ | 77.10 | N/A |

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory Applications

The Rice-Ramsperger-Kassel-Marcus (RRKM) theory, a cornerstone of unimolecular reaction rate theory, has been employed in conjunction with experimental studies to investigate the formation mechanisms and product distributions of this compound. Research has utilized RRKM calculations to model complex reaction systems where this compound emerges as a product, particularly in the context of polycyclic aromatic hydrocarbon (PAH) formation.

Studies involving the reactions of radicals, such as the p-tolyl radical (C₆H₄CH₃), with unsaturated hydrocarbons like allene (H₂CCCH₂) and methylacetylene (HCCCH₃) under single-collision conditions have benefited from RRKM theoretical frameworks osti.govresearchgate.netfiu.eduuhmreactiondynamics.orgastrochymist.orgssau.russau.ruresearchgate.net. These computational approaches assist in dissecting the intricate reaction pathways, identifying key intermediates, and predicting the relative yields of various isomers, including this compound. By simulating these complex reaction networks, researchers gain insight into how specific molecular structures, like this compound, are synthesized under controlled conditions, contributing to a deeper understanding of combustion chemistry and astrochemistry osti.govresearchgate.net.

One significant computational finding related to the formation of this compound pertains to the predicted reaction energy for pathways leading to its formation.

| Computational Finding | Value (kJ mol⁻¹) | Associated Reaction Context | Reference |

| Predicted Reaction Energy | 150 ± 5 | Formation of this compound (p1) and/or 5-methyl-1H-indene (p2) from p-tolyl radical reactions with allene/methylacetylene | osti.gov |

While RRKM theory has been instrumental in understanding the formation pathways of this compound, the reviewed literature does not extensively detail its direct application to study the unimolecular decomposition or isomerization kinetics of this compound itself.

Master Equation Simulations for Pressure-Dependent Kinetics

Master equation simulations are a powerful computational tool for describing the pressure and temperature dependence of chemical reaction rates, particularly for unimolecular and bimolecular reactions involving complex energy landscapes. However, a comprehensive review of the available literature indicates that direct applications of master equation simulations specifically to study the pressure-dependent kinetics of this compound (such as its decomposition or isomerization) have not been prominently reported.

While master equation simulations have been employed to investigate the pressure-dependent behavior of related molecules, such as indene itself in combustion environments acs.org, there is a lack of specific studies detailing these simulations for this compound within the scope of the provided research. The existing computational work primarily focuses on the formation mechanisms of this compound using RRKM theory and electronic structure calculations, rather than analyzing its own unimolecular rate constants as a function of pressure.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. It provides detailed information about the arrangement of atoms within a molecule by analyzing the magnetic properties of atomic nuclei.

One-Dimensional NMR (¹H and ¹³C) for Structural Confirmation

One-dimensional NMR, specifically ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR), offers crucial data for confirming the structural integrity of 6-Methyl-1H-indene. ¹H NMR spectra reveal the number of different types of protons, their chemical environments (indicated by chemical shifts), and their neighboring protons (through spin-spin coupling, observed as splitting patterns). ¹³C NMR spectra, on the other hand, provide information about the carbon backbone, indicating the number of unique carbon environments and their chemical shifts.

While specific, fully assigned ¹H and ¹³C NMR data for this compound were not directly found in the search results, general indene (B144670) structures show characteristic signals. For instance, indene itself exhibits signals in the aromatic region (around 7.1-7.5 ppm for protons) and a characteristic singlet for the methylene (B1212753) protons (around 3.3-3.4 ppm) chemicalbook.com. The methyl group in this compound would be expected to introduce a singlet or a multiplet in the aliphatic region, depending on its exact position and any potential couplings. The aromatic protons would also show characteristic shifts influenced by the methyl substituent. ¹³C NMR would reveal distinct signals for the aromatic carbons, the olefinic carbons, the methylene carbons, and the methyl carbon.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are essential for establishing connectivity between atoms, which is vital for unambiguous structural assignment, especially for complex molecules or mixtures.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. This helps in tracing proton networks within the molecule. For this compound, a COSY spectrum would confirm which protons are adjacent or vicinal, aiding in assigning the proton signals to specific positions on the indene ring system and the methyl group. For example, if the methyl protons are coupled to an adjacent proton, a cross-peak would be observed in the COSY spectrum emerypharma.com.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly bonded to carbons. This technique is invaluable for assigning ¹³C NMR signals based on the known or assigned ¹H NMR signals. An HSQC spectrum for this compound would show cross-peaks between each proton and the carbon atom it is directly attached to, facilitating the assignment of all carbon signals in the ¹³C NMR spectrum emerypharma.com. Studies on related indene derivatives have utilized COSY and HSQC to assign spectral data, confirming their utility for this class of compounds rsc.orgresearchgate.net.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight, elemental composition, and fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of ions with very high precision, allowing for the determination of the exact mass and, consequently, the elemental composition of a molecule . For this compound, with a molecular formula of C₁₀H₁₀, HRMS can confirm this composition by matching the experimentally determined exact mass to the theoretically calculated value. The monoisotopic mass of C₁₀H₁₀ is approximately 130.07825 Da epa.gov. HRMS can distinguish this compound from other compounds that might have the same nominal mass but different elemental formulas . While specific HRMS data for this compound was not detailed in the provided snippets, HRMS is routinely used for such precise mass measurements in organic compound characterization epo.orgresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography (GC) with the identification capabilities of mass spectrometry (MS). GC separates volatile compounds in a mixture based on their boiling points and interactions with the GC column, while MS identifies each separated component by its mass spectrum smithers.comimist.ma.

GC-MS is particularly useful for assessing the purity of a sample of this compound. It can detect and quantify trace impurities that may be present, providing a purity profile of the synthesized or isolated compound smithers.com. The technique can also identify this compound within complex mixtures by comparing its mass spectrum and retention time to known standards or spectral libraries imist.ma. The fragmentation patterns observed in the mass spectrum can further aid in structural confirmation. For example, the molecular ion peak for this compound would be expected at m/z 130, with characteristic fragment ions resulting from the loss of methyl groups or parts of the indene ring system nih.gov.

Photoionization Mass Spectrometry for Isomer Differentiation

Photoionization Mass Spectrometry (PIMS) utilizes photons to ionize molecules. By tuning the photon energy, it is possible to obtain Photoionization Efficiency (PIE) curves, which are plots of ion intensity versus photon energy. Different structural isomers of a compound generally exhibit distinct PIE curves due to variations in their ionization potentials and Franck-Condon factors .

This technique is highly valuable for distinguishing between isomers of this compound, such as other methylindene isomers (e.g., 4-Methyl-1H-indene, 5-Methyl-1H-indene, etc.) or related compounds that might have the same nominal mass. By comparing the experimentally obtained PIE curve of a sample with reference PIE curves of known isomers, the specific isomeric composition of a sample can be determined rsc.orgresearchgate.net. Studies on related indene systems have demonstrated the utility of PIMS in resolving isomeric mixtures rsc.orgresearchgate.net.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a cornerstone technique for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation at specific wavelengths, FT-IR provides a molecular fingerprint that can confirm the presence of characteristic chemical bonds and structural motifs.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is invaluable for the identification and confirmation of functional groups in organic compounds. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands arising from the indene core, which includes an aromatic ring fused with a five-membered ring containing a double bond, and the methyl substituent.

The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹ nih.govresearchgate.netnih.goviucr.orgresearchgate.netresearchgate.net. The presence of the methyl group introduces aliphatic C-H stretching vibrations, which are usually observed at slightly lower frequencies, in the range of 2960-2850 cm⁻¹ researchgate.netresearchgate.netresearcher.liferesearchgate.net. The aromatic ring system of the indene moiety gives rise to characteristic C=C stretching vibrations, typically found between 1620 and 1585 cm⁻¹ nih.govnih.goviucr.orgresearchgate.netresearchgate.net, along with other C-C ring stretching modes in the 1600-1450 cm⁻¹ region nih.goviucr.orgresearchgate.netresearchgate.netresearchgate.net. The methyl group itself will also show characteristic bending vibrations, such as C-H scissoring around 1450 cm⁻¹ and C-H rocking modes around 1375 cm⁻¹ researchgate.netresearchgate.net. Furthermore, aromatic C-H out-of-plane bending vibrations, which are sensitive to substitution patterns on the aromatic ring, are typically observed in the 900-675 cm⁻¹ range nih.goviucr.orgresearchgate.net.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound:

Table 1: Representative FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity | Source(s) |

| 3100-3000 | Aromatic C-H stretching | Medium | nih.govresearchgate.netnih.goviucr.orgresearchgate.netresearchgate.net |

| 2960-2850 | Aliphatic C-H stretching (methyl group) | Strong | researchgate.netresearchgate.netresearcher.liferesearchgate.net |

| 1620-1585 | Aromatic C=C stretching | Medium | nih.govnih.goviucr.orgresearchgate.netresearchgate.net |

| 1600-1450 | Aromatic C-C ring stretching | Medium | nih.goviucr.orgresearchgate.netresearchgate.netresearchgate.net |

| ~1375 | Methyl C-H bending (rocking) | Medium | researchgate.netresearchgate.net |

| ~1450 | Methyl C-H bending (scissoring) | Medium | researchgate.netresearchgate.net |

| 900-675 | Aromatic C-H out-of-plane bending | Variable | nih.goviucr.orgresearchgate.net |

These characteristic peaks allow for the confirmation of the indene framework and the presence of the methyl substituent in this compound.

X-ray Diffraction Analysis

X-ray diffraction analysis, particularly single-crystal X-ray diffraction, is a powerful technique that provides precise three-dimensional structural information about crystalline materials. It allows for the determination of atomic positions, bond lengths, bond angles, and molecular packing arrangements within the crystal lattice, offering unparalleled insight into the solid-state structure of a compound.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation of this compound Derivatives

Single-crystal X-ray diffraction is instrumental in confirming the precise molecular structure and elucidating the solid-state architecture of organic compounds, including derivatives of this compound. While specific crystallographic data for this compound itself may not be extensively detailed in readily accessible literature, studies on various indene derivatives have provided valuable insights into their structural characteristics.

Research on indene derivatives has revealed that they often crystallize in various space groups, such as triclinic (e.g., P1̅) or monoclinic (e.g., P2₁/c, P2₁) researchgate.netresearchgate.netresearchgate.netresearchgate.net. Unit cell dimensions, including lattice parameters (a, b, c) and angles (α, β, γ), are determined, providing information about the size and shape of the unit cell researchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, a derivative was reported to crystallize in the triclinic space group P1̅ with cell dimensions a = 9.200(2) Å, b = 10.844(2) Å, c = 12.300(2) Å, α = 82.660(3)°, β = 82.260(4)°, γ = 71.730(4)°, and a volume of 1149.9 ų researchgate.net. Another study reported a monoclinic structure in the P2₁/c space group with parameters a= 4.8318(8) Å, b= 26.590(4) Å, c= 11.821(2) Å, β= 91.050(4)°, and a volume of 1518.4(4) ų researchgate.net.

These analyses often reveal details about molecular conformation, such as the planarity of the indene ring system or the conformation of substituent groups researchgate.netresearchgate.netresearchgate.net. Intermolecular interactions, including hydrogen bonding (e.g., C–H···O, C–H···N, N–H···O) and π–π stacking, play a significant role in stabilizing the crystal lattice and influencing molecular packing iucr.orgresearchgate.netresearchgate.netresearchgate.net. For example, intramolecular N–H···O hydrogen bonds have been noted in some indene derivatives researchgate.net. The precise positioning of substituents, such as methyl groups, can be definitively confirmed through X-ray crystallography, which is critical for understanding structure-activity relationships . Studies on various substituted indenes have provided detailed molecular geometries, conformations, and packing arrangements, contributing to a comprehensive understanding of this class of compounds nih.govresearchgate.netnih.goviucr.orgresearchgate.netresearchgate.netresearcher.liferesearchgate.netresearchgate.netresearchgate.netrsc.org.

Compound List:

this compound

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Synthon for Complex Molecular Architectures

In organic synthesis, a synthon is a conceptual unit within a molecule that assists in the formation of a target molecule. 6-Methyl-1H-indene serves as a versatile synthon, providing a rigid, bicyclic framework that can be elaborated into more complex structures.

Fine chemicals are pure, single chemical substances produced in limited quantities through multi-step processes for specialized applications, such as in pharmaceuticals and agrochemicals. massspeclab.com this compound functions as a precursor in this domain, serving as a starting material for more complex molecular targets. massspeclab.com

Research has demonstrated the formation of this compound under single-collision conditions from the reaction of the para-tolyl radical (p-C₆H₄CH₃) with unsaturated hydrocarbons like allene (B1206475) (H₂C=C=CH₂) and methylacetylene (HCCCH₃). researchgate.netrsc.orgosti.gov These studies, which are significant for understanding molecular growth in environments like combustion, also underscore the role of this compound as a stable bicyclic polycyclic aromatic hydrocarbon (PAH) formed from simpler radical precursors. researchgate.netrsc.org The key findings from these reaction studies are detailed below.

| Reactants | Products | Reaction Exoergicity | Key Finding |

| p-Tolyl radical + Allene | This compound & 5-Methyl-1H-indene | 149 ± 28 kJ mol⁻¹ | The bicyclic PAHs are formed at fractions of at least 85%. rsc.orgosti.gov |

| p-Tolyl radical + Methylacetylene | This compound & 5-Methyl-1H-indene | 149 ± 28 kJ mol⁻¹ | The reaction proceeds via a forward-backward symmetric angular distribution, indicating geometric constraints. rsc.org |

These formation pathways highlight its position as a fundamental building block, which can be accessed for further synthetic transformations in a laboratory setting. researchgate.netrsc.org

The this compound structure is not merely a synthetic endpoint but a scaffold for creating a diverse array of functionalized derivatives. The indene (B144670) core is amenable to various organic reactions, allowing for the introduction of new chemical groups that modify its physical and chemical properties. researchgate.netorganic-chemistry.org The presence of the methyl group can influence the reactivity and regioselectivity of these transformations.

The synthesis of functionalized indenes can be achieved through numerous established methods, which could be applied to the this compound framework. These methods include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki coupling can be used to attach various aryl or alkyl groups. organic-chemistry.org

Cyclization Reactions: Iron(III)-catalyzed cyclization of appropriate precursors can yield functionalized indene derivatives with high regioselectivity. organic-chemistry.org

Electrophilic Substitution: The aromatic ring of the indene system can undergo electrophilic substitution, allowing for the introduction of nitro, halogen, or acyl groups. solubilityofthings.com

These transformations enable the creation of libraries of novel indene-based compounds for screening in materials science and medicinal chemistry. ontosight.aiaablocks.com

Precursor in Fine Chemical Synthesis

Polymer Chemistry and Advanced Materials

Indene and its derivatives are recognized for their utility in polymer chemistry, where they can act as monomers to produce resins and plastics with specific properties. solubilityofthings.comsolubilityofthings.com this compound is of interest in this field as its incorporation into a polymer backbone can impart unique thermal and mechanical characteristics.

Polymerization is the process of joining monomer units together to form a long polymer chain. The double bond within the five-membered ring of this compound allows it to participate in addition polymerization reactions. Both free-radical and cationic mechanisms have been investigated for the polymerization of indene and its derivatives. solubilityofthings.comtandfonline.com

Free radical polymerization is initiated by a species with an unpaired electron and proceeds via a chain reaction mechanism. fujifilm.com While specific studies on the free radical polymerization of this compound are not extensively detailed in the literature, research on closely related analogues provides significant insight. For instance, the free radical polymerization of 7-Methyl-1-methylene-3-phenylindene has been studied, yielding a novel copolymer. acs.org

The key characteristics of this analogous polymerization are summarized below.

| Monomer | Polymer Product | Polymerization Type | Spectroscopic Findings |

| 7-Methyl-1-methylene-3-phenylindene | Copoly(methylene/7-methyl-3-phenyl-1,1-indenylene) | Free Radical | The resulting copolymer exhibits both monomer (347 nm) and excimer (448 nm) emission in solution. acs.org |

These findings suggest that this compound could similarly undergo free radical polymerization to produce polymers with interesting photophysical properties, where the indene units are incorporated into the polymer backbone. acs.org

Carbocationic polymerization is initiated by an electrophile that generates a carbocationic active center. This method is particularly effective for electron-rich olefins like indene and its derivatives. tandfonline.com Research has been conducted on the polymerization of methyl-substituted indenes using this approach. vot.pl

A study specifically investigated the polymerization of methyl-6-indene (this compound) using a titanium tetrachloride (TiCl₄) based initiating system. vot.pl The polymerization of the parent compound, indene, has been extensively studied and can be achieved in a "living" fashion, which allows for control over the polymer's molecular weight and structure. tandfonline.com

Common initiating systems and conditions used for the carbocationic polymerization of indene, which are applicable to its methyl derivatives, are presented in the table below.

| Initiator System | Co-initiator / Catalyst | Solvent | Temperature | Outcome |

| Cumyl methyl ether | TiCl₄ | Dichloromethane (CH₂Cl₂) | -70°C | "Living" polymerization of indene. tandfonline.com |

| Cumyl chloride | TiCl₄ | Dichloromethane (CH₂Cl₂) | -70°C | Kinetic investigation shows controlled polymerization. tandfonline.com |

| AlCl₃ | - | Dichloroethane | 20°C | Cationic homo- and co-polymerization of indene. tandfonline.com |

These studies indicate that this compound is a viable monomer for carbocationic polymerization, a process that can be tailored to produce poly(this compound) with specific molecular weights and properties for advanced material applications. tandfonline.comvot.pl

Free Radical Polymerization Studies

Ligands in Organometallic Catalysis for Olefin Polymerization

The chemical compound this compound serves as a foundational building block in the synthesis of sophisticated ligands for organometallic catalysts, particularly metallocenes used in olefin polymerization. The indene moiety itself is a critical component of many catalyst systems, and strategic substitution on its rings is a well-established method for fine-tuning catalyst performance. The placement of a methyl group at the 6-position of the indene's six-membered ring is part of a broader synthetic strategy to control the electronic and steric environment of the metallic center, thereby influencing catalytic activity, polymer properties, and processability.

Substituted indene derivatives are crucial precursors for creating high-efficiency metallocene catalysts. semanticscholar.org These ligands are frequently incorporated into ansa-metallocene structures, where a bridge (such as -R'₂Si- or -R'₂C-CR'₂-) connects two indenyl fragments, creating a rigid catalyst geometry. google.com This rigidity is essential for producing polymers with specific tacticities, such as isotactic polypropylene (B1209903) (iPP). Research has demonstrated that methyl and phenyl substitutions on the indenyl framework are responsible for the superior performance of certain catalysts, leading to high molecular weight, high isotacticity, and high catalytic activity. semanticscholar.org

The activation of these zirconocene (B1252598) or hafnium complexes, typically with a cocatalyst like methylaluminoxane (B55162) (MAO), generates the catalytically active species. uni-bayreuth.de The resulting cationic metallocene then catalyzes the polymerization of olefins like propylene (B89431). uni-bayreuth.de The specific substitutions on the indenyl ligand directly impact the properties of the resulting polymer. For instance, certain substituted catalysts are known to produce iPP with high melting temperatures (Tm), a key indicator of high isotacticity and desirable material properties. google.com

The table below presents research findings on the performance of various substituted indenyl-based zirconocene catalysts in propylene polymerization, illustrating the effect of ligand substitution on polymer characteristics.

| Catalyst Precursor | Cocatalyst | Polymerization Temp. (°C) | Activity (kg PP/mol Zr·h) | Polymer Tm (°C) |

| rac-Me₂Si[2-Me-4-Ph-Ind]₂ZrCl₂ | MAO | 70 | 38,600 | 154.0 |

| rac-Me₂Si[2-Me-4-(3,5-tBu₂Ph)Ind]₂ZrCl₂ | MAO | 70 | 21,000 | 158.0 |

| rac-Me₂Si[2-Me-4-(p-tBuPh)-7-Me-Ind]₂ZrCl₂ | MAO | 70 | 45,000 | 153.0 |

| rac-Me₂Si(2-Me-4-Ph-5-OMe-6-tBuInd)₂ZrCl₂ | MAO | 70 | 87,000 | 159.4 |

Data sourced from patent literature describing catalyst performance under specific conditions. google.comgoogle.com The performance can vary with reaction conditions.

These findings underscore the importance of the ligand architecture in directing the polymerization outcome. The strategic placement of substituents on the indenyl rings, including at the 6-position, allows for the rational design of catalysts to produce polyolefins with tailored properties for a wide range of industrial applications. semanticscholar.orggoogle.com

Future Research Perspectives and Emerging Directions

Development of Novel and Sustainable Synthetic Routes

The pursuit of greener and more efficient synthetic methodologies is a paramount goal in modern chemistry. For 6-Methyl-1H-indene, future research can leverage recent breakthroughs in indene (B144670) synthesis.

Metallo-Radical Catalysis: The development of cobalt-catalyzed metallo-radical catalysis offers a sustainable route to substituted 1H-indenes, utilizing earth-abundant metals and avoiding expensive noble metal catalysts uva.nlsciencedaily.com. Adapting these methods for this compound could lead to cost-effective and environmentally friendly production.

C–H Functionalization and Cascade Reactions: Gold(I)-catalyzed cascade reactions involving C–H functionalization and carbocyclization provide concise pathways to functionalized indenes rsc.org. Similarly, rhodium(III)-catalyzed multicomponent reactions enable direct and atom-economical synthesis of indenes rsc.org. Investigating these approaches for this compound could yield novel derivatives with improved synthetic accessibility.

One-Pot and Tandem Catalysis: Innovations in one-pot processes using orthogonal tandem catalysis for indene synthesis from precursors like indanones or styrenes offer simplified procedures and potential for higher yields researchgate.net. Applying these strategies to substrates that can yield this compound could streamline its synthesis.

Green Chemistry Principles: Future research should prioritize synthetic routes that adhere to green chemistry principles, such as using water as a solvent organic-chemistry.org, minimizing waste, and employing catalysts that can be easily recovered and reused.

Table 1: Representative Yields in Modern Indene Synthesis Methodologies

| Method/Catalyst | Substrate Type | Typical Yields | Reference |

| Cobalt-catalyzed Metallo-Radical Catalysis | Substituted aldehydes/tosyl hydrazones | High | uva.nl |

| Rhodium(III)-catalyzed Multicomponent Reaction | Various precursors (e.g., imines, alkynes) | High | rsc.org |

| Gold(I)-catalyzed Cascade C–H Functionalization | Electron-rich aromatics with o-alkynylaryl α-diazoesters | High | rsc.org |

| Copper-catalyzed Arylative Cyclization | Arylalkynes with aromatic sulfonyl chlorides | Good to High | acs.org |

| Microwave-assisted Intramolecular Friedel–Crafts Acylation | 3-Arylpropanoic acids (for indanone precursors) | Good | beilstein-journals.org |

| One-pot Orthogonal Tandem Catalysis | Indanones, Styrenes | Up to 98% | researchgate.net |

Note: Yields are representative of the described methodologies for indene synthesis and related compounds. Specific optimization for this compound would be required.

Elucidation of Novel Reaction Pathways and Catalytic Transformations

Indenes serve as versatile building blocks, and understanding their reactivity is key to unlocking new applications.

Selective Functionalization: Research into the selective functionalization of the indene core, particularly at positions influenced by the methyl group, could lead to the synthesis of diverse derivatives. Palladium, rhodium, and ruthenium catalysts are instrumental in C–H activation and annulation reactions that can be explored for regioselective modifications rsc.orgorganic-chemistry.orgnih.gov.

Polymerization and Material Science: Indene is known to polymerize readily wikipedia.org. Investigating the controlled polymerization of this compound, potentially through cationic or radical mechanisms, could yield novel polymers with tailored thermal or mechanical properties researchgate.netmdpi.com. The methyl substituent might influence polymer architecture and properties.

Building Blocks for Complex Molecules: As an aromatic hydrocarbon with a reactive double bond, this compound can serve as a synthon in complex organic syntheses. Its derivatives are being explored for their biological activities, such as tubulin polymerization inhibition nih.govnih.gov, suggesting potential for this compound derivatives in medicinal chemistry.

Catalytic Transformations: Exploring novel catalytic transformations, such as C–C or C–heteroatom bond formations involving this compound, could expand its utility in synthetic organic chemistry. For example, its participation in cascade reactions or its use as a ligand precursor in organometallic chemistry are potential areas of research wikipedia.org.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The synergy between AI/ML and chemistry is revolutionizing synthetic strategy development.

Predictive Synthesis: AI and ML models can predict reaction outcomes and optimize reaction conditions, significantly reducing the experimental burden beilstein-journals.orgresearchgate.net. For this compound, ML could be employed to identify optimal catalysts, solvents, temperatures, and reaction times for its synthesis and functionalization, drawing from vast chemical reaction databases nih.govacs.org.

Discovery of Novel Reactivity: ML algorithms can analyze large datasets to predict new reaction pathways or identify unexpected reactivity patterns for molecules like this compound. This could accelerate the discovery of novel transformations and applications beilstein-journals.orgnih.gov.

Structure-Property Relationships: If derivatives of this compound are synthesized for specific applications (e.g., pharmaceuticals, materials), ML can be used to build models that correlate structural features with desired properties, guiding further molecular design acs.org.

Streamlining Process Development: AI-driven optimization can lead to more sustainable and cost-effective manufacturing processes by identifying conditions that maximize yield and minimize waste and energy consumption.

Exploration of this compound in Supramolecular Chemistry and Nanomaterials

The unique structural features of indenes lend themselves to applications in advanced materials and supramolecular assemblies.

Supramolecular Architectures: Indene and pseudoazulene derivatives have been synthesized as discotic liquid crystals, forming columnar mesophases nih.gov. The rigid aromatic core of this compound, combined with its methyl substituent, could facilitate specific intermolecular interactions (e.g., π–π stacking, van der Waals forces) leading to ordered supramolecular structures. Research could focus on designing functionalized this compound derivatives that exhibit self-assembly behavior for applications in molecular electronics or sensing.

Nanomaterial Functionalization: Indene derivatives have been incorporated into or used in conjunction with nanomaterials researchgate.net. This compound could be explored as a building block for functional polymers or as a surface modifier for nanoparticles. Its aromatic nature might enable π–π interactions with carbon-based nanomaterials like graphene or carbon nanotubes, potentially enhancing their dispersibility or creating novel composite materials.

Advanced Materials: The polymerization of indene monomers can lead to polymers with enhanced thermal stability researchgate.net. Investigating the polymerization of this compound could yield new polymeric materials with unique thermal, mechanical, or optical properties, potentially useful in coatings, advanced composites, or electronic devices.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 6-Methyl-1H-indene and verifying its structural purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, 2D NMR techniques (e.g., COSY, HSQC) can resolve complex coupling patterns in methylene groups and aromatic protons, as demonstrated in the analysis of a related indene derivative using only 0.5 mg of sample . Complement with high-resolution mass spectrometry (HRMS) for molecular weight confirmation and infrared (IR) spectroscopy to identify functional groups. Gas chromatography-mass spectrometry (GC-MS) can assess purity in synthetic mixtures.

Q. What synthetic routes are commonly employed to prepare this compound in laboratory settings?

- Methodological Answer : A key pathway involves gas-phase reactions of aryl radicals with unsaturated hydrocarbons. For instance, the para-tolyl radical reacts with allene (H₂C=C=CH₂) or methylacetylene (HC≡C-CH₃) under single-collision conditions (44–48 kJ mol⁻¹ collision energy) to form this compound as a major product (≥85% yield) . Alternative methods may include Friedel-Crafts alkylation or catalytic dehydrogenation of methyl-substituted indanes, though solvent selection and catalyst optimization (e.g., AlCl₃, Pt/C) require empirical tuning.

Q. How can computational chemistry methods predict the electronic properties and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals like B3LYP (which integrates exact exchange terms) provides reliable predictions of ground-state geometries, ionization potentials, and electron affinities . For thermochemical accuracy, combine with the Colle-Salvetti correlation-energy functional to model electron density gradients and local kinetic energy . Basis sets such as 6-311++G(d,p) are recommended for balancing computational cost and precision.

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound via gas-phase reactions of aryl radicals with unsaturated hydrocarbons?

- Methodological Answer : The reaction proceeds through indirect dynamics, forming a bicyclic intermediate before isomerization. RRKM (Rice-Ramsperger-Kassel-Marcus) calculations and deuterium labeling experiments reveal that the para-tolyl radical initially binds to allene/methylacetylene, followed by hydrogen migration and ring closure . Forward-backward symmetry in center-of-mass angular flux distributions indicates geometric constraints during decomposition. Computational modeling of potential energy surfaces (PES) at the CCSD(T)/cc-pVTZ level can validate transition states.

Q. How does the methyl substituent position influence the reactivity of this compound in cycloaddition or electrophilic substitution reactions?

- Methodological Answer : The methyl group at the 6-position sterically and electronically directs regioselectivity. For Diels-Alder reactions, the indene acts as a diene, with the methyl group stabilizing the transition state via hyperconjugation. Electrophilic aromatic substitution (e.g., nitration) preferentially occurs at the 4-position due to meta-directing effects. Comparative studies with 5-methyl isomers (synthesized via analogous radical pathways ) reveal distinct reactivity patterns, which can be quantified using Hammett substituent constants or Fukui indices from DFT.

Q. What challenges arise in modeling the excited-state dynamics of this compound using TD-DFT, and how can exchange-correlation functionals be optimized?

- Methodological Answer : TD-DFT often underestimates excitation energies due to self-interaction errors. Hybrid functionals like CAM-B3LYP or ωB97XD, which include long-range corrections, improve accuracy for charge-transfer states . Benchmark against experimental UV-Vis spectra and coupled-cluster (CC2) calculations. For triplet states, use spin-flip methods or multireference approaches (e.g., CASSCF) to account for configurational mixing.

Q. How can this compound derivatives be designed to enhance antioxidant activity for neuroprotective applications?

- Methodological Answer : Introduce functional groups (e.g., hydroxymethyl, formyl) at strategic positions to boost radical scavenging. For example, 6-Formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene (FIHMI) reduces oxidative stress by upregulating Nrf2-mediated antioxidant pathways, as shown in in vitro models of photoreceptor cell toxicity . Structure-activity relationship (SAR) studies should focus on substituent effects on redox potential (measured via cyclic voltammetry) and lipid peroxidation inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.